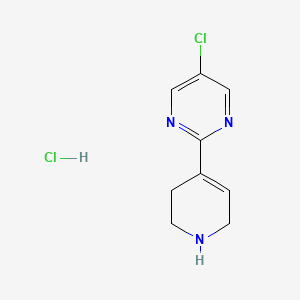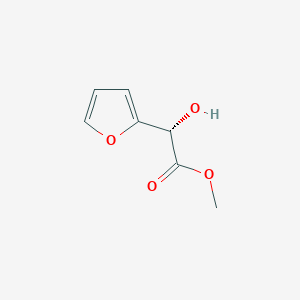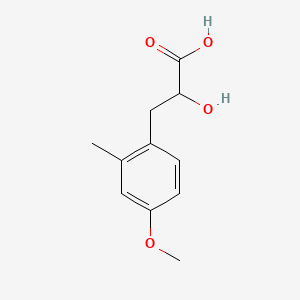
Methyl 5-(dimethoxymethyl)pyrimidine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-(dimethoxymethyl)pyrimidine-2-carboxylate is a chemical compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This particular compound is characterized by the presence of a dimethoxymethyl group at the 5-position and a carboxylate group at the 2-position of the pyrimidine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(dimethoxymethyl)pyrimidine-2-carboxylate typically involves the reaction of pyrimidine derivatives with appropriate reagents. One common method includes the reaction of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with amidinium salts to yield the desired pyrimidine-5-carboxylate esters . The reaction conditions often involve the use of solvents like toluene and catalysts such as tetrabutylammonium iodide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-(dimethoxymethyl)pyrimidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The dimethoxymethyl and carboxylate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Methyl 5-(dimethoxymethyl)pyrimidine-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex pyrimidine derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of Methyl 5-(dimethoxymethyl)pyrimidine-2-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound may inhibit specific enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the NF-kB inflammatory pathway, reducing inflammation and promoting neuroprotection .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 5-(dimethoxymethyl)pyridine-2-carboxylate: This compound has a similar structure but with a pyridine ring instead of a pyrimidine ring.
Methyl pyrimidine-5-carboxylate: Lacks the dimethoxymethyl group, making it less complex.
Uniqueness
Methyl 5-(dimethoxymethyl)pyrimidine-2-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Eigenschaften
Molekularformel |
C9H12N2O4 |
|---|---|
Molekulargewicht |
212.20 g/mol |
IUPAC-Name |
methyl 5-(dimethoxymethyl)pyrimidine-2-carboxylate |
InChI |
InChI=1S/C9H12N2O4/c1-13-8(12)7-10-4-6(5-11-7)9(14-2)15-3/h4-5,9H,1-3H3 |
InChI-Schlüssel |
UHHXRDVVSBADCV-UHFFFAOYSA-N |
Kanonische SMILES |
COC(C1=CN=C(N=C1)C(=O)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






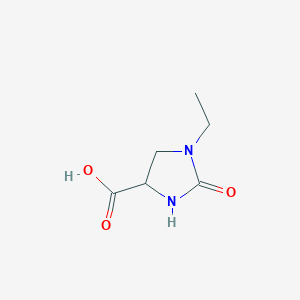
![5H,6H,7H,8H-imidazo[1,5-a]pyrazin-3-amine, bis(trifluoroacetic acid)](/img/structure/B13486823.png)

![1-[3-Bromo-4-(4-fluorophenoxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13486839.png)
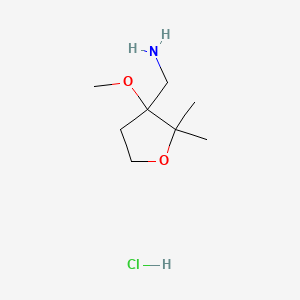
![6,6-Dioxo-6lambda6-thia-2-azaspiro[3.4]octane-8-carboxylic acid hydrochloride](/img/structure/B13486846.png)
